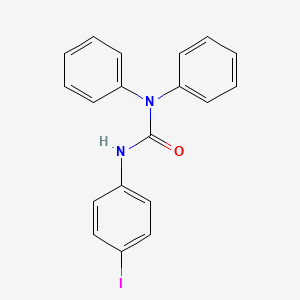![molecular formula C24H24N2O7 B12129334 5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12129334.png)
5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including a furan ring, a hydroxy group, a methoxybenzo[d]furan moiety, and a morpholine ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and benzo[d]furan intermediates, followed by their coupling and subsequent functionalization.
-
Preparation of 2-Furyl and 7-Methoxybenzo[d]furan Intermediates
- The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
- The methoxybenzo[d]furan moiety can be prepared through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.
-
Coupling and Functionalization
- The coupling of the furan and benzo[d]furan intermediates can be achieved through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
- The introduction of the morpholine ring and the hydroxy group can be accomplished through nucleophilic substitution and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
-
Oxidation
- The hydroxy group in the compound can undergo oxidation to form a carbonyl group, using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
-
Reduction
- The carbonyl group in the benzo[d]furan moiety can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
-
Substitution
- The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: NaBH₄, LiAlH₄
Catalysts: Lewis acids (e.g., AlCl₃ for Friedel-Crafts acylation)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the morpholine ring.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, due to its multiple reactive sites.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology and Medicine
Pharmacology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, such as enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Industry
Material Science: The compound’s unique electronic properties could make it useful in the development of new materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism by which 5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Molecular Targets: Enzymes (e.g., oxidoreductases), receptors (e.g., G-protein coupled receptors), ion channels.
Pathways Involved: Oxidative stress pathways, signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-pyrrolidin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 5-(2-Furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different nitrogen-containing rings.
This detailed analysis provides a comprehensive overview of the compound, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H24N2O7 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-(furan-2-yl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O7/c1-30-17-5-2-4-15-14-18(33-23(15)17)21(27)19-20(16-6-3-11-32-16)26(24(29)22(19)28)8-7-25-9-12-31-13-10-25/h2-6,11,14,20,28H,7-10,12-13H2,1H3 |
InChIキー |
ZBEORSNJMUTLBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=CO4)CCN5CCOCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)
![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)
![N-(4-chlorophenyl)-2-{(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-[(thiophen-2-ylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12129316.png)

![Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate](/img/structure/B12129323.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12129324.png)

